molecular formula C9H9N3O2S B15234041 methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1638759-82-6

methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B15234041
CAS No.: 1638759-82-6
M. Wt: 223.25 g/mol
InChI Key: QTGIXKBBHDUTGS-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a methylsulfanyl group at the 2-position and a carboxylate ester at the 6-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-methylsulfanyl-5-carboxylate pyrimidine with suitable reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) at reflux temperature . This method allows for the selective formation of the desired pyrrolopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Bases: Sodium methoxide (MeONa) for cyclization reactions.

    Nucleophiles: Benzylamine for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Substitution: Formation of benzylamino derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of pyrrolopyrimidine have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, survival, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylsulfanyl group and carboxylate ester make it a versatile intermediate for further functionalization and derivatization.

Properties

CAS No.

1638759-82-6

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H9N3O2S/c1-14-8(13)6-3-5-4-10-9(15-2)12-7(5)11-6/h3-4H,1-2H3,(H,10,11,12)

InChI Key

QTGIXKBBHDUTGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CN=C(N=C2N1)SC

Origin of Product

United States

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